molecular formula C20H19N3O3 B6427221 methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2034298-43-4

methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B6427221
CAS No.: 2034298-43-4
M. Wt: 349.4 g/mol
InChI Key: YGOPKEYNJIHNFM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with pyrrolidine and subsequent esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
  • Telmisartan
  • Methyl 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanamido}benzoate

Uniqueness

Methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidine ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

methyl 2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)16-7-3-2-6-15(16)19(24)22-11-10-14(12-22)23-13-21-17-8-4-5-9-18(17)23/h2-9,13-14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPKEYNJIHNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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